molecular formula C68H108N16O26 B10788003 Prosaptide TX14(A)

Prosaptide TX14(A)

Cat. No.: B10788003
M. Wt: 1565.7 g/mol
InChI Key: VNFZURXHMUWSJM-CJJHYBAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Prosaptide Tx14(A) is synthesized through custom peptide synthesis methods. The peptide sequence is Thr-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection reagents like TFA .

Chemical Reactions Analysis

Prosaptide Tx14(A) primarily undergoes binding and activation reactions with its target receptors, GPR37 and GPR37L1 . These interactions lead to the phosphorylation of ERK1 and ERK2 in Schwann cells . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as its primary function is to interact with biological receptors.

Comparison with Similar Compounds

Prosaptide Tx14(A) is unique due to its high potency and specificity for GPR37 and GPR37L1 receptors . Similar compounds include:

    Prosaptide Tx14(B): Another prosaposin-derived peptide with similar neuroprotective properties.

    Saposin C: The parent protein from which prosaptides are derived, known for its role in lysosomal storage disorders.

    Neurotrophic Peptides: A broad category of peptides that promote neuronal survival and growth, such as BDNF and NGF.

Prosaptide Tx14(A) stands out due to its specific receptor targets and its ability to reverse nerve conduction deficits in diabetic neuropathy models .

Properties

Molecular Formula

C68H108N16O26

Molecular Weight

1565.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C68H108N16O26/c1-13-30(7)52(83-62(103)40(23-28(3)4)76-55(96)32(9)73-63(104)50(71)34(11)85)65(106)79-43(27-49(94)95)61(102)78-42(26-46(70)89)60(101)77-41(25-45(69)88)59(100)72-33(10)56(97)84-54(35(12)86)67(108)75-38(19-21-47(90)91)57(98)74-39(20-22-48(92)93)58(99)82-53(31(8)14-2)66(107)81-51(29(5)6)64(105)80-44(68(109)110)24-36-15-17-37(87)18-16-36/h15-18,28-35,38-44,50-54,85-87H,13-14,19-27,71H2,1-12H3,(H2,69,88)(H2,70,89)(H,72,100)(H,73,104)(H,74,98)(H,75,108)(H,76,96)(H,77,101)(H,78,102)(H,79,106)(H,80,105)(H,81,107)(H,82,99)(H,83,103)(H,84,97)(H,90,91)(H,92,93)(H,94,95)(H,109,110)/t30-,31-,32+,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,50-,51-,52-,53-,54-/m0/s1

InChI Key

VNFZURXHMUWSJM-CJJHYBAYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N

Origin of Product

United States

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